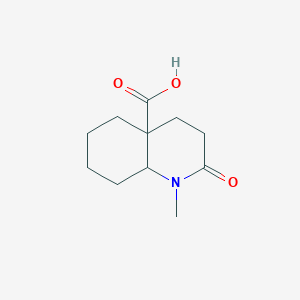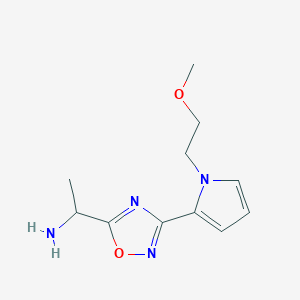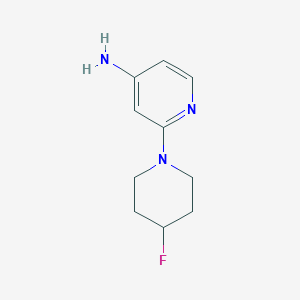
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and piperazine moieties. Researchers have developed various methods to achieve this synthesis, aiming for high yields and efficiency. One such method involves the reaction of piperazine with chloroacetyl chloride, followed by fluorination of the resulting intermediate .
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Synthesis
The compound 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone has been studied for its molecular conformation. The piperazine ring in this compound adopts a chair conformation, and its structure has been examined in detail. The chloro and fluoro groups play a significant role in its molecular geometry, affecting its potential applications in chemical synthesis and pharmaceuticals (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Antiviral Properties
This compound's derivatives have been identified as potent inhibitors of HIV-1 attachment, with significant implications in antiviral therapy. The piperazine ring acts as a critical element in the pharmacophore, essential for the inhibition of viral gp120 interaction with host cell receptors (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
Anticancer Activities
1,2,4-Triazine derivatives bearing a piperazine amide moiety, similar in structure to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have shown promising anticancer activities. These compounds, particularly those with chlorophenyl substitutions, have demonstrated antiproliferative effects against breast cancer cells, highlighting their potential in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Anti-Inflammatory Properties
Novel compounds synthesized from piperazine have shown significant anti-inflammatory activities. These compounds, structurally related to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have demonstrated effectiveness in in-vitro and in-vivo anti-inflammatory studies. This suggests potential therapeutic applications in treating inflammatory diseases (Ahmed, Molvi, & Khan, 2017).
Luminescent Properties and Photo-Induced Electron Transfer
Compounds with a piperazine substituent, akin to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have been studied for their luminescent properties and potential in photo-induced electron transfer. These findings open possibilities for applications in optical materials and sensors (Gan, Chen, Chang, & Tian, 2003).
Wirkmechanismus
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one likely interacts with biological targets. Research suggests that it inhibits the catalytic activity of poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 plays a crucial role in DNA repair, and inhibiting it can affect cell viability and DNA damage response pathways . Further studies are needed to elucidate its precise mechanism.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFN2O/c9-7-8(13)12-5-3-11(2-1-10)4-6-12/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDXMBKWQKZNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)




![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)